molecular formula C13H16BrNO4 B8533389 Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate

Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate

Katalognummer: B8533389
Molekulargewicht: 330.17 g/mol
InChI-Schlüssel: KCHAQULHSDQLHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate is a research compound with the molecular formula C15H20BrNO5 and a molecular weight of 374.23 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate typically involves the reaction of 4-bromo-2-aminobenzoic acid with tert-butyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N-dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

    Esterification: The ester group can participate in reactions to form different ester derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.

Major Products

The major products formed from these reactions include substituted benzoates and various ester derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate is utilized in several research fields:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions can modulate biochemical pathways and influence various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromobenzoate: Shares a similar bromine-substituted aromatic ring but lacks the tert-butoxycarbonylamino group.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom on the aromatic ring.

Uniqueness

Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate is unique due to the presence of both the bromine atom and the tert-butoxycarbonylamino group, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C13H16BrNO4

Molekulargewicht

330.17 g/mol

IUPAC-Name

methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-7-8(14)5-6-9(10)11(16)18-4/h5-7H,1-4H3,(H,15,17)

InChI-Schlüssel

KCHAQULHSDQLHY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.